N-(2,3-dihydro-1H-inden-5-yl)-3-{[4-(3-methoxyphenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide
Description
This compound is a thiophene-based carboxamide derivative featuring a 2,3-dihydro-1H-indenyl group at the N-terminal and a 4-(3-methoxyphenyl)piperazine sulfonyl moiety at the 3-position of the thiophene ring. Its structural complexity arises from the integration of a sulfonamide-linked piperazine pharmacophore, which is often associated with receptor-binding activity in medicinal chemistry.
Properties
IUPAC Name |
N-(2,3-dihydro-1H-inden-5-yl)-3-[4-(3-methoxyphenyl)piperazin-1-yl]sulfonylthiophene-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N3O4S2/c1-32-22-7-3-6-21(17-22)27-11-13-28(14-12-27)34(30,31)23-10-15-33-24(23)25(29)26-20-9-8-18-4-2-5-19(18)16-20/h3,6-10,15-17H,2,4-5,11-14H2,1H3,(H,26,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZSLSMZXIFMRRW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2CCN(CC2)S(=O)(=O)C3=C(SC=C3)C(=O)NC4=CC5=C(CCC5)C=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N3O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,3-dihydro-1H-inden-5-yl)-3-{[4-(3-methoxyphenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide is a compound of increasing interest in pharmacological research due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential clinical implications.
Chemical Structure and Properties
The compound can be characterized by its unique structure which combines an indene moiety with a thiophene ring and a piperazine derivative. The presence of the sulfonamide group enhances its solubility and bioavailability. The molecular formula is with a molecular weight of 484.66 g/mol.
Research indicates that this compound exhibits multifunctional biological activities , primarily through the following mechanisms:
-
Cholinesterase Inhibition :
- The compound has demonstrated significant inhibition of acetylcholinesterase (AChE), which is crucial for the treatment of neurodegenerative diseases such as Alzheimer's. In vitro studies reported an IC50 value of approximately 0.44 mM, indicating potent activity compared to standard AChE inhibitors like donepezil .
- Neuroprotective Effects :
- Antidepressant Activity :
Efficacy in Biological Assays
In various biological assays, this compound has shown promising results:
| Assay Type | Outcome | IC50 Value |
|---|---|---|
| AChE Inhibition | Significant inhibition | 0.44 mM |
| Neuroprotection (PC12) | Reduced oxidative stress-induced cell death | Not quantified |
| Antidepressant Activity | Positive effects in behavioral models | Not quantified |
Case Studies and Research Findings
-
Neuroprotective Study :
In a study conducted by Estrada et al., the compound was tested for its ability to protect neuronal cells from oxidative damage. Results indicated a marked decrease in cell apoptosis when treated with the compound compared to controls . -
Cholinesterase Inhibition :
A comparative analysis with donepezil revealed that while both compounds inhibit AChE, this compound exhibited a more favorable selectivity profile against butyrylcholinesterase (BuChE), making it a candidate for further development as a dual inhibitor .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares N-(2,3-dihydro-1H-inden-5-yl)-3-{[4-(3-methoxyphenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide with two thiophene derivatives synthesized in recent studies (). These analogs share a thiophene core but differ in substituents and bioactivity profiles.
Table 1: Structural and Functional Comparison
Key Differences and Implications
In contrast, Compounds 3 and 4 () feature fused heterocyclic systems (e.g., benzimidazole or triazole), which may improve π-π stacking interactions but reduce metabolic stability . The ethyl ester groups in Compounds 3 and 4 are absent in the target compound, suggesting differences in bioavailability and enzymatic hydrolysis rates.
Synthetic Pathways :
- The target compound likely requires sulfonylation of the thiophene ring followed by carboxamide coupling, whereas Compounds 3 and 4 were synthesized via bromination of a precursor (Compound 1) followed by nucleophilic substitution with heterocyclic amines .
Biological Activity :
- Compounds 3 and 4 demonstrated moderate antibacterial and antifungal activity, possibly due to their heterocyclic substituents disrupting microbial membranes or enzymes. The target compound’s piperazine sulfonyl group may instead favor interactions with eukaryotic receptors (e.g., 5-HT1A or D2 receptors), though empirical data are lacking .
Research Findings and Limitations
- Structural Confirmation : Compounds 3 and 4 were validated via ¹H/¹³C-NMR, mass spectrometry, and X-ray crystallography (for intermediates like 2b, triclinic system, P-1 space group) . Similar rigorous characterization is essential for the target compound to confirm isomerism (e.g., sulfonamide orientation).
- Activity Gaps : While Compounds 3 and 4 were tested against Staphylococcus aureus and Candida albicans, the target compound’s pharmacological profile remains unexplored. Its design suggests CNS-targeted activity, but this requires validation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
